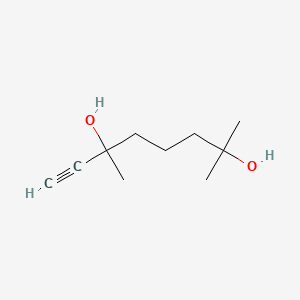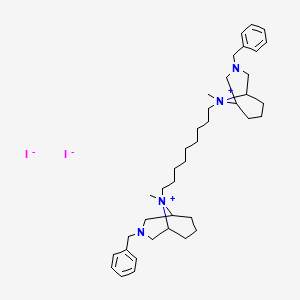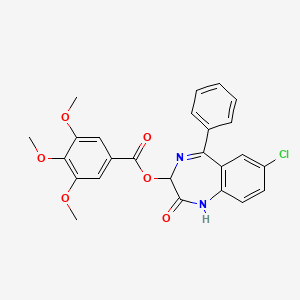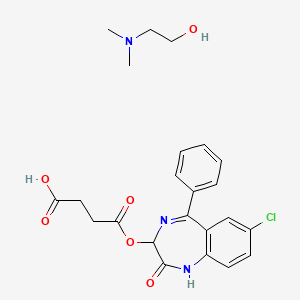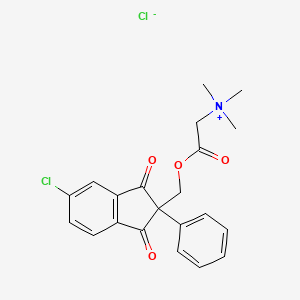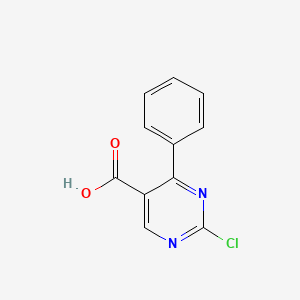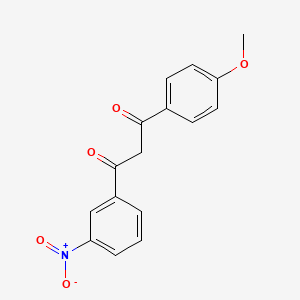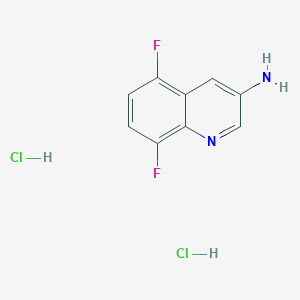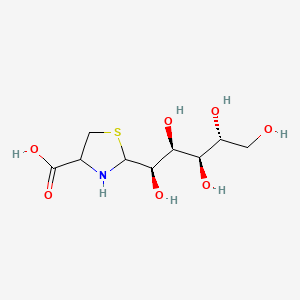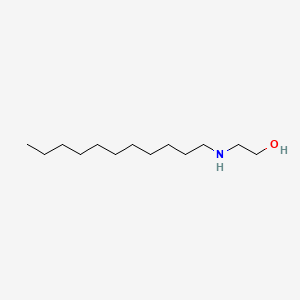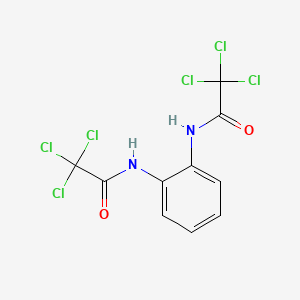
Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate is a complex organic compound that features an isoxazole ring substituted with a dimethylaminoethyl group and a pyridyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the dimethylaminoethyl and pyridyl groups via substitution reactions. The final step involves the formation of the citrate salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The dimethylaminoethyl and pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-
- Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(3-pyridyl)-
- Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(4-pyridyl)-
Uniqueness
Isoxazole, 5-(2-(dimethylamino)ethyl)-3-(2-pyridyl)-, citrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
14732-53-7 |
|---|---|
Molekularformel |
C18H23N3O8 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[2-(3-pyridin-2-yl-1,2-oxazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C12H15N3O.C6H8O7/c1-15(2)8-6-10-9-12(14-16-10)11-5-3-4-7-13-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,7,9H,6,8H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
TWRRLZXONXBZHH-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCC1=CC(=NO1)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



